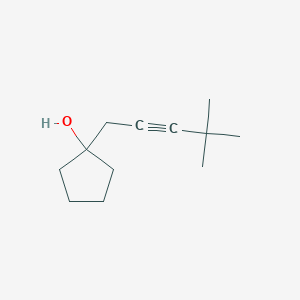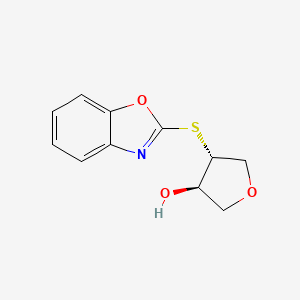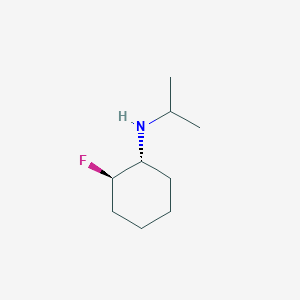![molecular formula C11H14ClNO B1485771 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201012-23-7](/img/structure/B1485771.png)
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol
説明
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol (1-{[(3-ClP)Amino]methyl}CB-1-ol) is a cyclic compound with a unique structure and a wide range of applications. It is a versatile compound that has been used in a variety of scientific research applications and has been studied extensively in the laboratory.
科学的研究の応用
Synthesis and Medicinal Chemistry
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol has been a key compound in various syntheses and medicinal chemistry studies. For instance, Jeffery et al. (1996) described the synthesis of sibutramine, a treatment for obesity, which involves key steps using 1-(4-chlorophenyl)cyclobutanecarbonitrile, a compound structurally related to this compound (Jeffery et al., 1996). Similarly, Ikunaka et al. (2002) developed an enantioselective synthesis of a central intermediate in nelfinavir, an anti-HIV drug, using related chlorophenyl and cyclobutanol structures (Ikunaka et al., 2002).
Crystallography and Molecular Structure
Studies in crystallography have also utilized compounds closely related to this compound. For example, Busetti et al. (1980) investigated the crystal structure of a photodimer of 4'-chloro-4-Styrylpyridine, which is structurally similar to our compound of interest (Busetti et al., 1980).
Organic Synthesis and Chemical Reactions
Organic synthesis and reaction studies have frequently involved derivatives of cyclobutane, like our compound. Griesbeck and Heckroth (2002) studied the synthesis of 2-aminocyclobutanols via photocyclization, showcasing the versatility of cyclobutanol derivatives in synthetic chemistry (Griesbeck & Heckroth, 2002). Additionally, Feng et al. (2019) described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes, highlighting the importance of such structures in synthesizing biologically active compounds (Feng et al., 2019).
作用機序
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, it might inhibit or activate certain enzymes, thereby altering the metabolic pathways in which these enzymes are involved .
生化学分析
Biochemical Properties
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. By inhibiting these kinases, this compound can disrupt signaling pathways and alter cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that this compound remains stable for several hours, allowing for sustained biological activity. In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it may cause toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity. For example, this compound has been shown to accumulate in the liver, where it can exert its metabolic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The activity of this compound can be modulated by its subcellular localization, affecting its overall biological effects .
特性
IUPAC Name |
1-[(3-chloroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-4-10(7-9)13-8-11(14)5-2-6-11/h1,3-4,7,13-14H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKJWNLHLJQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1485689.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methylfuran-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485690.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485694.png)

![2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485698.png)

![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)

![Butyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1485704.png)

![N-[(1R,2R)-2-fluorocyclohexyl]cycloheptanamine](/img/structure/B1485707.png)
![[(1-Fluorocyclopentyl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B1485708.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-4-methoxyaniline](/img/structure/B1485709.png)